molecular formula C8H7BrClNO3 B578735 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene CAS No. 1365272-18-9

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Cat. No.: B578735
CAS No.: 1365272-18-9
M. Wt: 280.502
InChI Key: WUTUDOOUHIAOAD-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS 1365272-18-9) is a high-purity halogenated aromatic compound supplied as a key building block for professional research and industrial applications. With a molecular formula of C 8 H 7 BrClNO 3 and a molecular weight of 280.5 g/mol , it is specifically recognized for its role in the synthesis of Protein Degrader Building Blocks, a rapidly advancing area in therapeutic discovery . This compound is engineered for versatility in chemical synthesis. The strategic placement of bromine and chlorine substituents on the nitrobenzene ring makes it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . The electron-withdrawing nitro group can be selectively reduced to an aniline, serving as a handle for further functionalization . As a multi-functional intermediate, it is invaluable in medicinal chemistry research for the development of novel bioactive molecules and in material science. This product is strictly For Research Use Only and is intended for use by qualified professionals in laboratory settings. It is not for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTUDOOUHIAOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742879
Record name 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-18-9
Record name 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While a specific crystal structure for 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene has not been publicly reported, the solid-state architecture can be predicted based on the known behavior of substituted benzene (B151609) derivatives. The molecule is expected to be largely planar, with the ethoxy and nitro groups likely exhibiting some torsion with respect to the benzene ring to minimize steric hindrance.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemical and conformational details of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. Due to the substitution pattern on the benzene ring, two aromatic protons would be present, likely exhibiting a doublet or a more complex splitting pattern depending on their coupling constants. The chemical shifts of these protons would be influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, would deshield the ortho and para protons, shifting their signals downfield. The ethoxy group, an electron-donating group, would have a shielding effect.

The ethoxy group would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, characteristic of an ethyl group with spin-spin coupling between the adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the nature of the attached substituent. The carbon attached to the nitro group would be significantly deshielded and appear at a low field. Conversely, the carbon bonded to the ethoxy group would be shielded. The carbons bearing the bromine and chlorine atoms would also have characteristic chemical shifts. The two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5110 - 150
-OCH₂CH₃4.0 - 4.5 (quartet)60 - 70
-OCH₂CH₃1.3 - 1.6 (triplet)14 - 18
C-Br-115 - 125
C-Cl-125 - 135
C-NO₂-145 - 155
C-OEt-150 - 160

Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Bond Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and bond characteristics within this compound.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by strong absorption bands corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely be observed in the 1200-1275 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric stretching of the nitro group is often strong in the Raman spectrum. The aromatic ring vibrations would also be prominent. The C-Br and C-Cl stretching modes, which can be weak in the FTIR spectrum, may show stronger signals in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group/Bond Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1500 - 1560 (Strong)Weak/Medium
Nitro (-NO₂)Symmetric Stretch1335 - 1370 (Strong)Strong
Ethoxy (C-O)Stretch1200 - 1275 (Strong)Medium
Aromatic C-HStretch> 3000 (Medium)Medium
Aromatic C=CStretch1400 - 1600 (Medium)Strong
C-BrStretch500 - 600 (Medium)Strong
C-ClStretch600 - 800 (Strong)Strong

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its structure.

The molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic cluster for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Fragmentation of the ethoxy group could occur through the loss of an ethyl radical (•CH₂CH₃) or an ethylene molecule (C₂H₄). The loss of halogen atoms (Br• or Cl•) is also a possible fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Formation Pathway Predicted m/z Isotopic Pattern
[M]⁺Molecular IonCalculated MWComplex Br/Cl pattern
[M-NO₂]⁺Loss of nitro groupM - 46Br/Cl pattern
[M-C₂H₅]⁺Loss of ethyl radicalM - 29Br/Cl pattern
[M-C₂H₄]⁺Loss of ethyleneM - 28Br/Cl pattern
[M-Br]⁺Loss of bromine radicalM - 79/81Cl pattern
[M-Cl]⁺Loss of chlorine radicalM - 35/37Br pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.

The benzene ring and the nitro group constitute a conjugated system. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The electronic transitions associated with the nitrobenzene moiety are well-characterized. The π → π* transitions of the aromatic system, modified by the substituents, would likely result in strong absorption bands in the ultraviolet region. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may be observed at longer wavelengths. The ethoxy group, being an auxochrome, may cause a slight shift in the absorption maxima.

Computational and Theoretical Investigations of 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Following optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

However, specific DFT calculations detailing the optimized geometry, bond lengths, bond angles, and HOMO-LUMO energy values for this compound are not reported in the available literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties. While computationally more intensive than DFT, they are often used as a benchmark. A comprehensive study would employ these methods to refine the energetic and structural parameters of this compound. At present, there are no published ab initio calculations for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro group and the ethoxy group, identifying them as sites for electrophilic interaction. Positive potential would be expected near the hydrogen atoms of the aromatic ring. Specific MEP maps and associated potential values for this compound have not been found in the reviewed literature.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical insights into the reaction's feasibility and kinetics.

For this compound, this could involve studying reactions such as nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. Theoretical calculations would be used to locate the transition state structure for such a reaction, determine the activation energy, and thus predict the reaction rate. No specific studies on the transition state analysis for reactions involving this compound are currently available.

Prediction and Validation of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Theoretical methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. By performing GIAO calculations, one could predict the ¹H and ¹³C NMR spectra of this compound. This would aid in the structural confirmation and assignment of experimental spectra. There are no published GIAO NMR chemical shift predictions for this molecule.

Solvent Effects Modeling on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic environment. A study on this compound would benefit from modeling solvent effects to understand how its behavior might change in different chemical environments. However, no such specific modeling studies have been reported.

Chemical Reactivity and Transformation Studies of 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

In 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene, both the chloro and bromo substituents are potential leaving groups for SNAr reactions. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. libretexts.orgstackexchange.com In this molecule, the chlorine atom is at a position ortho to the nitro group, and the bromine atom is at a para position. Consequently, both halogenated sites are activated towards nucleophilic displacement.

The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I, which is inverse to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. libretexts.org However, reaction conditions and the nature of the nucleophile can influence this reactivity. Studies on related halo-nitroaromatic compounds show that different types of nucleophiles (categorized by the Hard and Soft Acids and Bases principle) can exhibit different selectivities. researchgate.net For instance, in reactions with 1-halo-3,5-dinitrobenzenes, certain nucleophiles may preferentially replace the nitro group over a halogen. researchgate.net In the case of 5-bromo-1,2,3-triazines, substitution with phenols showed that the bromo-substituted compound gave a higher yield than the chloro-substituted analogue under specific conditions, highlighting the complexity beyond simple leaving group ability. acs.org

Table 1: Influence of Substituent Position on SNAr Reactivity in Nitroarenes

Substituent Position Relative to Leaving Group Effect on Reactivity Rationale
Ortho Strong Activation The electron-withdrawing group provides strong resonance stabilization for the negative charge of the Meisenheimer intermediate. libretexts.orgstackexchange.com
Para Strong Activation The electron-withdrawing group provides strong resonance stabilization for the negative charge of the Meisenheimer intermediate. libretexts.orgstackexchange.com

The presence of the nitro group at position 3 is crucial for the feasibility of SNAr reactions on this benzene (B151609) ring. Aromatic rings are electron-rich and generally resistant to attack by nucleophiles. quora.com The strongly electron-withdrawing nitro group counteracts this by reducing the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack. youtube.com

The primary role of the nitro group is the stabilization of the high-energy Meisenheimer complex formed during the reaction. libretexts.org When a nucleophile attacks at the carbon bearing the chlorine (ortho to the nitro group) or the bromine (para to the nitro group), the resulting negative charge can be delocalized from the aromatic ring onto the oxygen atoms of the nitro group. libretexts.orgstackexchange.com This delocalization creates additional, more stable resonance structures, which significantly lowers the activation energy for the formation of the intermediate and thus accelerates the reaction. libretexts.orgstackexchange.com Without such stabilization, as would be the case if the nitro group were in the meta position relative to the leaving group, the reaction would be much slower or would not proceed at all under typical conditions. quora.com

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on the ring dictate the reaction rate and the position of the incoming electrophile.

The aromatic ring of this compound has two available positions for substitution: C4 and C6. The regioselectivity of an EAS reaction is determined by the cumulative directing effects of the four existing groups.

Ethoxy Group (-OEt) at C2: An alkoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. pressbooks.pub It strongly directs incoming electrophiles to its ortho (C6) and para (C5, occupied) positions.

Nitro Group (-NO₂) at C3: The nitro group is a powerful deactivating group and a meta-director. libretexts.orgminia.edu.eg It withdraws electron density from the ring, making EAS reactions much slower, and directs incoming groups to its meta positions (C1 and C5, both occupied). It strongly deactivates its ortho and para positions (C2, C4, C6).

Chloro Group (-Cl) at C1: Halogens are deactivating groups but are ortho, para-directors. minia.edu.eg The chloro group directs to its ortho (C2, occupied; C6) and para (C4) positions.

Bromo Group (-Br) at C5: Similar to chlorine, bromine is a deactivating group and an ortho, para-director. minia.edu.eg It directs to its ortho (C4, C6) and para (C1, occupied) positions.

Table 2: Directing Effects of Substituents on Available Positions for EAS

Substituent Effect Directing Influence on C4 Directing Influence on C6
-Cl (at C1) Deactivator, o,p-director Para (Favorable) Ortho (Favorable)
-OEt (at C2) Activator, o,p-director Meta (Unfavorable) Ortho (Favorable)
-NO₂ (at C3) Deactivator, m-director Ortho (Very Unfavorable) Ortho (Very Unfavorable)

Reduction Reactions of the Nitro Group to Amino Functionality

The nitro group is readily reduced to an amino group (-NH₂) under various reaction conditions. scispace.com This transformation is fundamental in synthetic chemistry, for example, in the synthesis of anilines from nitrobenzenes. libretexts.org

This reduction can be achieved chemoselectively, leaving the halogen substituents untouched. A variety of reducing agents are effective for this purpose. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C), transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with Pd/C, and metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) or acetic acid (AcOH). scispace.comorganic-chemistry.org Research on the reduction of the related compound 4-Bromo-2-ethoxy-1-nitrobenzene demonstrated a high-yield conversion to 4-bromo-2-ethoxyaniline (B1339383) using iron powder in a mixture of ethanol (B145695), water, and acetic acid. This indicates that similar conditions would be effective for reducing the nitro group in this compound to yield 5-Bromo-1-chloro-2-ethoxy-3-aminobenzene.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent System Typical Conditions Reference
Fe / AcOH or HCl Reflux
Sn / HCl Heating scispace.com
SnCl₂ / HCl Heating
H₂ / Pd/C Room temperature/pressure organic-chemistry.org
Hydrazine Hydrate / Pd/C Reflux organic-chemistry.org

Cross-Coupling Reactions Involving Halogen Sites (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two halogen sites offer opportunities for such reactions.

The reactivity of aryl halides in typical cross-coupling reactions follows the order: I > Br > Cl > F. wikipedia.org Therefore, the C-Br bond at position 5 is significantly more reactive than the C-Cl bond at position 1. This difference allows for selective functionalization at the C5 position while leaving the C1-Cl bond intact, by carefully controlling reaction conditions.

Suzuki Reaction: The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com This reaction is widely used to form biaryl compounds. This compound could be selectively coupled at the C5 position with various aryl or heteroaryl boronic acids to generate more complex molecular structures. researchgate.netuzh.ch

Table 4: Typical Conditions for Suzuki Cross-Coupling of Aryl Bromides

Component Examples Purpose Reference
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄ Catalyzes the C-C bond formation researchgate.netuzh.ch
Base K₃PO₄, Ag₂CO₃, K₂CO₃ Activates the organoboron species researchgate.netuzh.ch

Sonogashira Reaction: The Sonogashira reaction couples an aryl halide with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I) in the presence of a base. wikipedia.orglibretexts.org This reaction is a primary method for synthesizing arylalkynes. libretexts.org The C-Br bond at position 5 would be the reactive site for a Sonogashira coupling, allowing for the introduction of an alkyne functional group. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org

Functional Group Interconversions of the Ethoxy Moiety

The ethoxy group in this compound, while generally stable, can undergo specific chemical transformations, primarily through cleavage of the ether linkage. This process, known as O-dealkylation, is a key functional group interconversion, converting the ether into a phenol (B47542). Another potential, though less commonly cited for this specific substrate, is the oxidation of the ethyl group.

O-Dealkylation (Ether Cleavage)

The most significant reaction involving the ethoxy group is its cleavage to form the corresponding phenol, 5-bromo-1-chloro-2-hydroxy-3-nitrobenzene. This transformation is typically achieved under strong acidic conditions or by using specific Lewis acid reagents.

Acid-Catalyzed Cleavage:

The cleavage of aryl alkyl ethers with strong hydrohalic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) is a standard method for O-dealkylation. google.comnih.gov The reaction proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, forming a good leaving group (ethanol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group, resulting in the formation of the phenol and an ethyl halide. google.comnih.gov For aryl alkyl ethers, the cleavage consistently produces a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is significantly stronger than the alkyl-oxygen bond, preventing nucleophilic attack on the aromatic carbon. nih.gov Due to the high stability of ethers, these reactions often require harsh conditions, such as heating under reflux. google.com

Lewis Acid-Mediated Cleavage:

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of ethers, particularly aryl methyl and aryl ethyl ethers. nih.govresearchgate.net The reaction is driven by the strong Lewis acidity of the boron center. The mechanism involves the coordination of the ether oxygen to the BBr₃, followed by the nucleophilic attack of a bromide ion on the ethyl group. This process can be highly efficient, and it has been demonstrated that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether before hydrolysis. nih.gov This method is often preferred due to its high yields and effectiveness under milder conditions compared to hydrohalic acids. researchgate.net

The general transformation can be summarized as follows:

Reaction Scheme: O-Dealkylation of this compound

This compound + Reagent → 5-Bromo-1-chloro-2-hydroxy-3-nitrobenzene + Byproduct

A summary of common reagents and expected products for the O-dealkylation is presented in the table below.

ReagentProductByproductTypical Conditions
Hydrogen Bromide (HBr)5-Bromo-1-chloro-2-hydroxy-3-nitrobenzeneEthyl bromideAqueous solution, reflux
Hydrogen Iodide (HI)5-Bromo-1-chloro-2-hydroxy-3-nitrobenzeneEthyl iodideAqueous solution, reflux
Boron Tribromide (BBr₃)5-Bromo-1-chloro-2-hydroxy-3-nitrobenzeneEthyl bromideInert solvent (e.g., CH₂Cl₂), often at low temperatures

Oxidation of the Ethoxy Group

Applications of 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Intermediates

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene serves as a valuable starting material for the synthesis of more complex molecules, particularly advanced organic intermediates used in the pharmaceutical and agrochemical industries. The reactivity of its functional groups can be selectively exploited to build molecular complexity.

The nitro group is a key feature, as it can be readily reduced to an amino group using various reducing agents, such as iron powder in the presence of an acid or catalytic hydrogenation. This transformation yields 3-amino-5-bromo-1-chloro-2-ethoxybenzene, a trifunctional aromatic amine. This amine is a critical intermediate that opens up a wide array of synthetic possibilities. For example, the newly formed amino group can undergo diazotization followed by Sandmeyer or other related reactions to introduce a variety of substituents, including cyano, hydroxyl, or additional halogen atoms.

Furthermore, the bromine and chlorine atoms on the ring are susceptible to displacement through nucleophilic aromatic substitution, although the strong deactivating effect of the nitro group can make these reactions challenging. However, in the corresponding amine, the activating nature of the amino group facilitates such substitutions. These halogen atoms are also ideal handles for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the synthesis of complex biaryl structures and other scaffolds found in many biologically active compounds.

The strategic placement of the substituents allows for regioselective reactions. For instance, the differential reactivity of the bromine and chlorine atoms can be exploited to achieve selective functionalization. This controlled, stepwise modification is essential for the efficient synthesis of highly substituted and structurally diverse organic intermediates.

Role in the Construction of Functionalized Aromatic Scaffolds

The construction of functionalized aromatic scaffolds is a cornerstone of modern drug discovery and materials science. This compound provides a robust platform for the synthesis of such scaffolds due to its inherent structural features.

The presence of multiple reaction sites on the benzene (B151609) ring allows for the sequential introduction of various functional groups, leading to highly decorated aromatic systems. As mentioned, the reduction of the nitro group to an amine is a pivotal step. This resulting aniline (B41778) derivative can then be used in a variety of cyclization reactions to form heterocyclic systems. For instance, condensation with dicarbonyl compounds can lead to the formation of quinolines or other fused heterocyclic rings.

The bromo and chloro substituents are particularly useful for building complex molecular architectures through metal-catalyzed cross-coupling reactions. These reactions enable the connection of the benzene ring to other aromatic or aliphatic fragments, leading to the construction of elaborate three-dimensional structures. The ability to perform these reactions selectively at either the bromo or chloro position further enhances the utility of this building block in creating diverse molecular libraries.

The ethoxy group, while generally less reactive, can influence the electronic properties and solubility of the resulting scaffolds. In some cases, it can be cleaved to reveal a phenol (B47542), providing another point for functionalization. The interplay of all four substituents allows chemists to design and synthesize a wide range of functionalized aromatic scaffolds with tailored properties for specific applications.

Integration into Novel Materials (e.g., Polymer Chemistry, Dyes, Pigments, NLO Materials)

The unique electronic and structural characteristics of this compound and its derivatives make them promising candidates for integration into novel materials.

Polymer Chemistry: While direct polymerization of this compound is not common, its derivatives can be used as monomers or functional additives in polymer synthesis. For example, after reduction of the nitro group, the resulting diamine (if a second amino group is introduced) could be used as a monomer in the synthesis of polyamides or polyimides. Alternatively, derivatives with polymerizable groups, such as vinyl or acrylic moieties, could be synthesized and incorporated into polymer chains to impart specific properties like flame retardancy (due to the halogen content) or altered refractive indices.

Nonlinear Optical (NLO) Materials: Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. jhuapl.eduresearchgate.netnih.gov These materials typically possess a π-conjugated system with electron-donating and electron-accepting groups. The nitro group is a strong electron-withdrawing group, and the ethoxy group is an electron-donating group. While the donor and acceptor are not in the ideal para- or ortho-positions for maximizing the NLO response in this specific molecule, its derivatives could be tailored for such applications. For instance, strategic modification of the aromatic ring to enhance the push-pull electronic effect could lead to materials with significant NLO properties.

Derivatization for Ligand Design in Catalysis

The development of new ligands is crucial for advancing the field of catalysis. The highly substituted nature of this compound makes it an intriguing starting point for the synthesis of novel ligands.

The bromo and chloro substituents can be replaced by phosphorus, sulfur, or nitrogen-containing groups, which are common coordinating atoms in catalyst ligands. For example, phosphine (B1218219) ligands could be introduced via cross-coupling reactions. The stereoelectronic properties of these ligands could be fine-tuned by the remaining substituents on the aromatic ring.

Furthermore, the amino group, obtained after reduction of the nitro group, can serve as a coordination site itself or as a point of attachment for other chelating moieties. For example, it could be acylated with a molecule containing another donor atom to create a bidentate ligand. The steric bulk provided by the ethoxy group and the remaining halogen could influence the coordination geometry around a metal center, potentially leading to catalysts with unique selectivity and activity. The design of chiral ligands from derivatives of this compound could also be envisioned, for example, by introducing a chiral center in a substituent attached to the aromatic ring.

Advanced Analytical Method Development for 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene

Chromatographic Purity Assessment and Impurity Profiling

The determination of purity and the identification of impurities are crucial for understanding the stability and reactivity of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

The development of an HPLC method for purity assessment would typically involve a reversed-phase column, such as a C18 or a phenyl-hexyl column. The latter can offer alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte and its impurities. chromforum.org A gradient elution with a mobile phase consisting of an aqueous component (like water with a buffer such as ammonium (B1175870) hydroxide) and an organic modifier (such as acetonitrile (B52724) or methanol) is often employed to achieve optimal separation of the main component from its potential impurities. scirp.org Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information to aid in the identification of unknown peaks. nih.gov

For impurity profiling, GC-MS is a highly effective technique, particularly for volatile and semi-volatile organic impurities that may be present from the synthesis process. researchgate.net The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and fragmentation pattern of each impurity. researchgate.net This allows for the unambiguous identification of structurally related impurities.

Potential Impurities and Chromatographic Behavior:

During the synthesis of this compound, several impurities could potentially form. These may include starting materials, intermediates, and by-products from side reactions such as incomplete nitration, bromination, or etherification. For instance, the synthesis may involve the nitration of a substituted chloro-ethoxy-benzene, and variations in reaction conditions could lead to the formation of isomeric products or compounds with missing or alternative functional groups. google.com

An illustrative data table for a hypothetical HPLC purity method is presented below. The retention times and response factors are examples and would need to be determined experimentally.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound
Peak No. Compound Name Expected Retention Time (min) Relative Retention Time UV max (nm)
11-Chloro-2-ethoxy-3-nitrobenzene8.50.85260
25-Bromo-1-chloro-2-ethoxybenzene9.20.92275
3This compound10.01.00265
4Isomer of this compound11.51.15268

Quantitative Analysis Methodologies

Accurate quantification of this compound is essential for various purposes, including yield determination in synthesis and the preparation of standards. The development of a quantitative method requires careful validation and an assessment of the measurement uncertainty.

A traceable quantitative method ensures that the measurement result can be related to a recognized reference, such as a certified reference material (CRM), through an unbroken chain of comparisons, all having stated uncertainties. researchgate.net When a CRM for this compound is not available, a well-characterized in-house primary standard can be used. The purity of this standard would be rigorously determined using a combination of techniques, such as mass balance, where the sum of all impurities is subtracted from 100%, and quantitative NMR (qNMR).

Uncertainty Assessment:

The main sources of uncertainty in an HPLC quantitative analysis typically include:

Sample and Standard Preparation: Uncertainties associated with weighing, dilutions, and the purity of the reference standard. demarcheiso17025.com

Chromatographic System: Variations in injection volume, flow rate, and column temperature.

Calibration: The uncertainty associated with the calibration model (e.g., linearity of the calibration curve). researchgate.net

Peak Integration: The precision of peak area determination.

An example of an uncertainty budget for a hypothetical quantitative HPLC method is provided in the table below. The values are illustrative and would be determined during method validation.

Interactive Data Table: Illustrative Uncertainty Budget for Quantitative HPLC Analysis
Source of Uncertainty Value Relative Standard Uncertainty (%)
Purity of Reference Standard99.5 ± 0.2%0.10
Mass of Reference Standard50.0 mg ± 0.02 mg0.04
Volume of Standard Solution50.0 mL ± 0.05 mL0.10
Mass of Sample100.0 mg ± 0.02 mg0.02
Volume of Sample Solution100.0 mL ± 0.08 mL0.08
Calibration Curve-0.15
Repeatability of Measurement-0.20
Combined Standard Uncertainty 0.30
Expanded Uncertainty (k=2) 0.60

This systematic approach to identifying and quantifying sources of error ensures a reliable and defensible analytical result. researchgate.netdemarcheiso17025.com

Future Research Directions and Emerging Paradigms for 5 Bromo 1 Chloro 2 Ethoxy 3 Nitrobenzene

Chemo- and Regioselective Functionalization Strategies

The primary challenge and opportunity in utilizing 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene lies in the selective functionalization of its reactive sites. The molecule possesses multiple handles for chemical transformation: two distinct halogen atoms (bromine and chlorine), a nitro group, and an activated aromatic ring. Future research should prioritize the development of highly chemo- and regioselective methods to manipulate these functionalities independently.

Key areas of investigation would include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds towards catalysts, such as those based on palladium or copper, is a critical area for exploration. Research into finely-tuned ligand and catalyst systems could enable selective Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions at either the bromine or chlorine position. Establishing a predictable order of reactivity will be paramount for its use in sequential, one-pot synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group, ortho and para to the halogen substituents, significantly activates the ring for SNAr reactions. A systematic study of the relative lability of the chloro versus bromo substituent in the presence of various nucleophiles (e.g., alkoxides, thiolates, amines) is necessary. The ethoxy group, while sterically hindering, will also electronically influence the regioselectivity of these transformations.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a key intermediate for a host of further functionalizations, including diazotization-substitution reactions and amide bond formations. Investigating a range of reducing agents and conditions will be crucial to achieve high chemoselectivity without affecting the halogen substituents.

Mechanistic Studies of Novel Transformation Pathways

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for rational reaction design and optimization. The interplay of electronic and steric effects from the five substituents makes its reactivity non-trivial to predict.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations could provide valuable insights into the electronic structure, bond dissociation energies of the C-Halogen bonds, and the activation barriers for various reaction pathways. This in silico approach can help predict the most likely sites for electrophilic, nucleophilic, and radical attack, thereby guiding experimental design.

Kinetic and Spectroscopic Analysis: Detailed kinetic studies of competing reactions, such as the SNAr at the two halogen positions, can elucidate the factors controlling selectivity. In-situ reaction monitoring using techniques like NMR and IR spectroscopy can help identify transient intermediates and byproducts, offering a clearer picture of the reaction landscape.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel synthetic methodologies from the laboratory bench to larger-scale production necessitates the adoption of modern technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving highly reactive or hazardous intermediates, which can be a feature of nitroaromatic chemistry.

Prospective research in this area includes:

Development of Continuous Flow Processes: Designing and optimizing continuous flow reactor setups for key transformations of this compound, such as nitration, halogenation, or SNAr reactions, could lead to improved yields, reduced reaction times, and enhanced safety profiles.

Automated Reaction Optimization: Utilizing automated synthesis platforms can enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times in flow) to rapidly identify optimal parameters for selective functionalization. This approach can accelerate the discovery of novel reactivity and expand the synthetic utility of this building block.

Exploration of Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Future research on this compound should align with these principles.

Key directions for sustainable synthesis include:

Green Solvents and Catalysts: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids, to replace traditional volatile organic compounds. The development and application of recoverable and reusable catalysts, including heterogeneous catalysts or nanocatalysts, would significantly improve the environmental footprint of its synthesis and derivatization.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize atom economy by minimizing the formation of byproducts is a critical goal. This includes the exploration of catalytic cycles that regenerate reagents and the development of one-pot, multi-component reactions that build molecular complexity efficiently. For instance, processes that generate halogen byproducts would require strategies for their neutralization and recycling to reduce environmental impact.

Q & A

Basic Research Questions

Q. How can the synthesis of 5-bromo-1-chloro-2-ethoxy-3-nitrobenzene be optimized for regioselective substitution?

  • Methodological Answer : The synthesis involves sequential halogenation, alkoxylation, and nitration. To optimize regioselectivity:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct the nitro group to the meta position relative to the ethoxy group (ortho/para director) .
  • Halogenation : Bromine in acetic acid with FeBr₃ as a catalyst ensures bromine occupies the para position to the nitro group. Chlorination via electrophilic substitution (Cl₂/FeCl₃) is directed by the electron-withdrawing nitro group .
    • Key Data : Computational modeling (e.g., DFT) predicts electron density maps to validate substituent positioning .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂). ¹³C NMR distinguishes nitro (C-NO₂ ~140 ppm) and halogenated carbons (C-Br ~110 ppm, C-Cl ~125 ppm) .
  • IR : Nitro group stretching (1520–1350 cm⁻¹), C-Br (650–500 cm⁻¹), and C-O-C (1250–1050 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 279.4 (calculated for C₈H₆BrClNO₃) with fragmentation patterns confirming substituent loss (e.g., -NO₂, -Br) .

Advanced Research Questions

Q. How do competing electronic effects (e.g., nitro vs. ethoxy groups) influence electrophilic substitution pathways in derivatives of this compound?

  • Methodological Answer :

  • Nitro Group : Strong meta-director due to electron-withdrawing nature.
  • Ethoxy Group : Ortho/para-director via resonance (+R effect).
  • Conflict Resolution : In mixed-substituent systems, steric hindrance and solvent polarity (e.g., polar aprotic solvents) favor nitro group dominance. Kinetic vs. thermodynamic control can be probed via reaction time/temperature variation .
    • Case Study : Substitution at position 4 (para to nitro) is favored over position 6 (ortho to ethoxy) in sulfonation reactions .

Q. How can contradictions in reported regioselectivity data be resolved for reactions involving this compound?

  • Methodological Answer :

  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .
  • Experimental Cross-Validation : X-ray crystallography (e.g., single-crystal XRD) confirms substituent positions, as seen in structurally similar compounds (e.g., 5-bromo-1,2-dichloro-3-nitrobenzene ).
  • Meta-Analysis : Compare kinetic data from halogenation studies under varying conditions (e.g., solvent, catalyst loading) .

Q. What strategies enable selective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine (-NH₂), enabling further derivatization (e.g., amide coupling) .
  • Ethoxy Hydrolysis : Treat with HBr/AcOH to replace ethoxy with hydroxyl, facilitating esterification or glycosylation .
    • SAR Example : Analogues with substituted amines show enhanced binding to kinase targets in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.